methanone O-(2-phenoxyethyl)oxime CAS No. 338401-42-6](/img/structure/B2722541.png)

[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methanone O-(2-phenoxyethyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

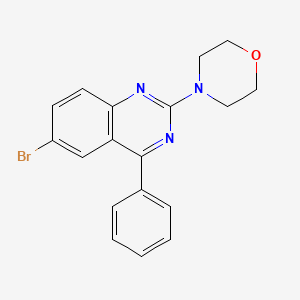

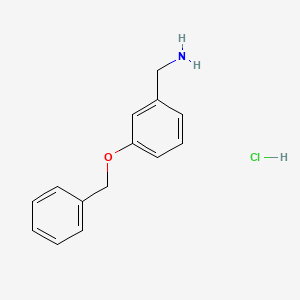

“2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime” is a chemical compound with the molecular formula C24H21ClN2O4 . It is used in organic synthesis and plays an important role in the development of pharmaceuticals and pesticides .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a 4-chlorophenyl group via a methanone linkage. This core structure is further modified with a 4-nitrophenyl group through an oxime linkage .Physical And Chemical Properties Analysis

The compound is a yellow solid used in organic synthesis . It has a molecular weight of 436.892 . Other physical and chemical properties like melting point, boiling point, and density are not available in the searched resources.Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of cyclopropyl ketone oximes, closely related to “2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime”, have been extensively studied. For instance, cyclopropenone oximes have been prepared from corresponding cyclopropenones and hydroxylamine hydrochloride, yielding salts that react with alkyl and aryl isocyanates to afford diazaspiro[2.3]hexenones in good yields (H. Yoshida et al., 1987). This demonstrates the potential for creating a diverse range of compounds from cyclopropyl ketone oximes through various chemical reactions.

Antibacterial Properties

Research into the antibacterial properties of cyclopropyl methane oxime derivatives highlights the potential of these compounds in medical applications. A series of 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives exhibited significant antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Salmonella typhi. Molecular docking studies further explored the interaction mechanisms of these oximes with bacterial enzymes, suggesting their utility as antibacterial agents (A. Chaudhary et al., 2021).

Environmental Applications

The environmental degradation of phenolic compounds, such as 4-chlorophenol and 4-nitrophenol, by electrochemical methods involving ozone formation has been studied, showing effective degradation pathways. This research indicates the relevance of cyclopropyl ketone oximes in environmental science, particularly in the degradation of harmful organic compounds in water treatment processes (R. Amadelli et al., 2011).

Chemical Synthesis Improvements

The synthesis improvement of cyclopropyl ketone derivatives through one-pot reactions demonstrates the efficiency and potential for high-yield production of these compounds. This has implications for their application in various industrial processes, including the production of insecticides (Gao Xue-yan, 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-(2-phenoxyethoxy)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4/c25-19-10-6-17(7-11-19)22-16-23(22)24(18-8-12-20(13-9-18)27(28)29)26-31-15-14-30-21-4-2-1-3-5-21/h1-13,22-23H,14-16H2/b26-24+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAJMJNCVXJYNQ-SHHOIMCASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=NOCCOC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1/C(=N/OCCOC2=CC=CC=C2)/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2722460.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2722464.png)

![5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2722465.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid](/img/structure/B2722467.png)

![2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B2722468.png)

![5H-indeno[1,2-b]pyridin-5-one O-(4-chlorobenzyl)oxime](/img/structure/B2722475.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2722479.png)